molecular formula C11H18F3NO4 B11757622 (S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

Cat. No.: B11757622
M. Wt: 285.26 g/mol
InChI Key: IUCAIZFOVHKRTO-ZETCQYMHSA-N
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Description

(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid involves its ability to undergo selective chemical reactions due to the presence of the Boc-protected amino group and the trifluoromethyl group. The Boc group provides stability and protection during synthetic transformations, while the trifluoromethyl group imparts unique electronic properties that can influence reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is unique due to its longer carbon chain and the presence of the trifluoromethyl group at the terminal position.

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

(2S)-6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-/m0/s1

InChI Key

IUCAIZFOVHKRTO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O

Origin of Product

United States

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